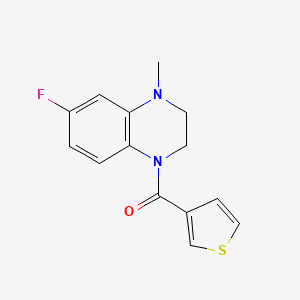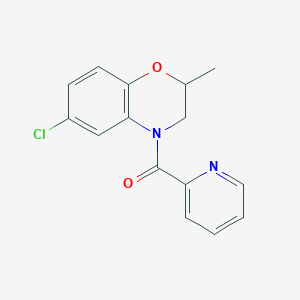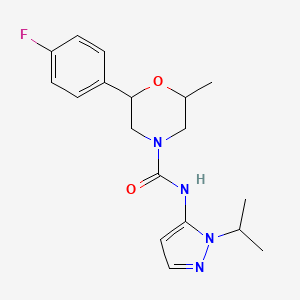
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first discovered by researchers at the University of Michigan in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用機序
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one works by binding to the BMI-1 protein and blocking its activity. BMI-1 is a key regulator of stem cell self-renewal and is overexpressed in many types of cancer cells. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is able to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BMI-1 activity, this compound has been shown to induce cell cycle arrest and to inhibit cell migration and invasion. 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for BMI-1. This compound has been shown to have minimal off-target effects and to specifically target BMI-1 activity. However, one limitation of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective inhibitors of BMI-1 activity. Another area of interest is the investigation of the use of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one and to investigate its potential use in the treatment of inflammatory diseases.
合成法
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-pentanedione with thiourea to form 2,4-pentanedione dithiocarbamate. This compound is then reacted with morpholine to form 2-morpholino-4,6-pentanedione dithiocarbamate. The final step involves the reaction of this compound with isopropyl chloroformate to form 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one.
科学的研究の応用
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound is able to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
特性
IUPAC Name |
5-(2-propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)10-7-14(5-6-17-10)12(16)9-3-4-11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJOKNLXWNERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)



